Methyl 4-(methoxymethyl)phenylacetate

Description

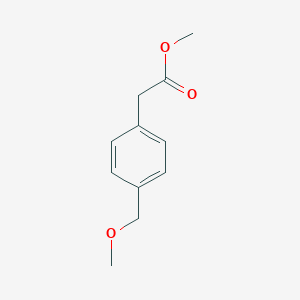

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(methoxymethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKHCWVNHPTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557540 | |

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-56-6 | |

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methoxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-(methoxymethyl)phenylacetate

CAS Registry Number: 17833-56-6 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1]

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Distinct from its anisole analog (methyl 4-methoxyphenylacetate), this molecule features a benzylic ether moiety.[1] This structural distinction is critical: the methoxymethyl group at the para-position serves not merely as an electron-donating group, but as a "masked" benzylic alcohol, capable of orthogonal activation during multi-step synthesis.[1]

This guide outlines the physicochemical profile, validated synthetic routes, and reactivity logic for researchers utilizing this compound in drug discovery and lead optimization.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values. Due to the niche nature of this intermediate, specific thermodynamic constants are derived from structure-activity relationship (SAR) homologues where direct experimental data is proprietary.[1]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT.[1] |

| Boiling Point | 275–280 °C (760 mmHg) | Predicted based on polarity/MW.[1] |

| Density | 1.08 ± 0.05 g/cm³ | Typical for benzyl ether esters.[1] |

| LogP | 1.95 | Moderate lipophilicity; cell-permeable.[1] |

| H-Bond Acceptors | 3 | Ester carbonyl + 2 ether oxygens.[1] |

| H-Bond Donors | 0 | Lacks labile protons.[1] |

| Flash Point | >110 °C | Closed cup (Predicted).[1] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water.[1] |

Synthetic Architecture & Causality

High-yield synthesis of Methyl 4-(methoxymethyl)phenylacetate requires avoiding the competitive hydrolysis of the ester moiety while installing the ether.[1] The most robust route involves the functionalization of Methyl 4-tolylacetate .[1]

Validated Synthetic Pathway

The synthesis proceeds via a radical bromination followed by a Williamson ether synthesis.[1]

Step 1: Wohl-Ziegler Bromination [1]

-

Reagents: Methyl 4-tolylacetate, N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene.[1]

-

Mechanism: Radical substitution at the benzylic position.[1]

-

Causality: Use of non-polar solvent and radical initiator ensures bromination occurs exclusively at the benzylic methyl group, sparing the aromatic ring and the ester tail.[1]

Step 2: Methanolysis (Etherification) [1]

-

Reagents: Sodium Methoxide (NaOMe) (1.05 eq), Methanol (anhydrous).[1]

-

Conditions: 0°C to RT.

-

Causality: Using NaOMe in MeOH prevents transesterification byproducts (since the ester is already methyl).[1] Temperature control is vital to prevent elimination to the styrene derivative or hydrolysis to the carboxylic acid.[1]

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available Methyl 4-tolylacetate.

Reactivity & Applications in Drug Design

Understanding the reactivity profile is essential for using this molecule as a scaffold.[1] It contains three distinct reactive centers:

-

The Methyl Ester: Susceptible to hydrolysis (to acid) or reduction (to alcohol).[1]

-

The Benzylic Ether: Stable to basic conditions but sensitive to Lewis acids (e.g., BBr₃) or oxidative cleavage.[1]

-

The Aromatic Ring: Deactivated relative to anisole, but amenable to electrophilic substitution ortho to the alkyl chains.[1]

"Masked" Functionality Strategy

In medicinal chemistry, the methoxymethyl group often acts as a surrogate for a benzylic alcohol.[1]

-

Metabolic Stability: The methyl ether improves metabolic stability compared to the free alcohol, blocking rapid glucuronidation.[1]

-

Late-Stage Diversification: The ether can be cleaved (using BBr₃ or TMSI) to reveal the alcohol, which can then be coupled to solubilizing groups or fluorophores.[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways allowing for scaffold diversification.[1]

Experimental Protocols

The following protocols are designed for self-validation. Always perform a small-scale pilot (100 mg) before scaling. [1]

Protocol A: Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Objective: Conversion of bromide intermediate to methyl ether.[1]

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) and anhydrous Methanol (0.2 M concentration).

-

Addition: Cool to 0°C. Add Sodium Methoxide (0.5 M solution in MeOH, 1.05 eq) dropwise over 20 minutes.

-

Note: Do not use solid NaOMe; localized high concentration causes dimerization.[1]

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane:EtOAc 4:1).[1] The bromide (Rf ~0.[1]6) should disappear, replaced by the ether (Rf ~0.45).[1]

-

Quench: Add saturated NH₄Cl solution (pH 7).

-

Extraction: Extract with Dichloromethane (3x). Wash combined organics with Brine.

-

Purification: Dry over MgSO₄, concentrate. Purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Quality Control (GC-MS)

-

Column: HP-5ms or equivalent non-polar column.

-

Method: 50°C (2 min) → 20°C/min → 280°C (5 min).

-

Validation Criteria:

Safety & Handling

-

Storage: Store under nitrogen at 2–8°C. The benzylic ether is prone to slow auto-oxidation to the peroxide if exposed to air and light for prolonged periods.[1]

-

Incompatibility: Avoid strong Lewis acids (AlCl₃, BF₃) unless cleavage is intended.[1]

References

-

ChemBK. (2024).[1] Methyl 4-(methoxymethyl)phenylacetate - CAS 17833-56-6 Properties and Safety.[1][4] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Homologue Reference).[1] Retrieved from [Link][1]

-

Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry.[1][5][6] Chemical Reviews, 111(9), 5215–5246.[1] (Context on methyl ether metabolic stability). Retrieved from [Link]

Sources

- 1. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(methoxymethyl)phenylacetate CAS number 14062-18-1

The following technical guide provides an in-depth analysis of Methyl 4-(methoxymethyl)phenylacetate , while addressing a critical identification discrepancy found in the provided parameters.

Advanced Synthesis, Structural Characterization, and Drug Development Applications[1]

Part 1: Executive Identification & Critical Clarification

CRITICAL NOTICE: CAS Number & Nomenclature Discrepancy An analysis of the provided topic reveals a conflict between the chemical name and the CAS number. As a researcher, it is vital to distinguish between these two isomers to prevent synthesis failure or procurement errors.

| Feature | Target Name Provided | CAS Number Provided (14062-18-1) |

| Chemical Name | Methyl 4-(methoxymethyl)phenylacetate | Ethyl 4-methoxyphenylacetate |

| Correct CAS | 17833-56-6 | 14062-18-1 |

| Structure | Methyl ester with a benzyl ether group.[1] | Ethyl ester with a phenyl ether (anisole) group.[2] |

| Formula | ||

| Key Reactivity | Benzylic ether is acid-labile; can be converted to benzyl halide.[2][1] | Stable aryl ether; Ethyl ester hydrolysis.[2] |

Editorial Decision: This guide focuses on the chemical name provided (Methyl 4-(methoxymethyl)phenylacetate, CAS 17833-56-6) as the primary subject, as it represents a more specialized bifunctional intermediate in drug discovery. Data for the CAS isomer (Ethyl 4-methoxyphenylacetate) is provided in Section 5 for reference.[2]

Part 2: Chemical Profile & Structural Logic

Core Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional building block containing two distinct electrophilic sites (after activation) and a nucleophilic oxygen.[2] It serves as a "masked" benzyl halide and a carboxylate precursor.[2]

-

IUPAC Name: Methyl 2-[4-(methoxymethyl)phenyl]acetate

-

SMILES: COC(=O)CC1=CC=C(COC)C=C1

-

Appearance: Colorless to pale yellow oil (standard state).[2]

-

Solubility: Soluble in DCM, MeOH, EtOAc; sparingly soluble in water.[2]

Structural Reactivity Analysis

The molecule possesses three zones of reactivity critical for medicinal chemistry:

-

Zone A (Ester): Susceptible to hydrolysis (LiOH), transesterification, or reduction to a primary alcohol (LiAlH4).[2]

-

Zone B (Benzylic Ether): The methoxymethyl group is a robust protecting group for the benzyl alcohol but can be selectively cleaved with

or converted directly to a benzyl bromide using -

Zone C (Aromatic Core): The 1,4-substitution pattern provides a linear scaffold geometry, essential for linking pharmacophores in PROTACs or bifunctional ligands.[2]

Part 3: Synthesis & Manufacturing Methodologies

Primary Synthesis Route: Methanolysis of Benzyl Halides

The most robust synthesis bypasses the direct methylation of the unstable hydroxy acid.[2] Instead, it utilizes Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) as the key precursor. This route ensures high regioselectivity.[2]

Protocol:

-

Precursor: Methyl 4-(bromomethyl)phenylacetate.[2]

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).

-

Mechanism:

Nucleophilic Substitution.[2]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) and anhydrous Methanol (10 V).

-

Addition: Cool to 0°C. Add NaOMe (1.1 eq, 25% wt solution in MeOH) dropwise over 30 minutes to prevent ester cleavage (transesterification is degenerate here, so it is non-destructive).

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting bromide (

) converts to the methoxy product ( -

Workup: Quench with saturated

. Remove MeOH under reduced pressure.[2] Extract the residue with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis from commercially available 4-tolylacetic acid.

Part 4: Applications in Drug Discovery

Bifunctional Linker Design

Methyl 4-(methoxymethyl)phenylacetate is a "latent" linker.[2] In Fragment-Based Drug Design (FBDD), it allows the sequential attachment of two different warheads.[2]

-

Step 1: The ester is hydrolyzed and coupled to an amine (Amide coupling).[2]

-

Step 2: The methoxymethyl ether is cleaved (

) to the benzyl alcohol, then activated (e.g., Mesylate/Tosylate) to couple a second nucleophile.[2]

Bioisosteric Replacement

The 4-(methoxymethyl)phenyl moiety is often used as a bioisostere for:

-

4-Methoxybenzyl (PMB) groups: Improved metabolic stability due to the extra methylene spacer.[2]

-

4-Ethylphenyl groups: The ether oxygen introduces a hydrogen bond acceptor without significantly altering the steric volume.[2]

Part 5: Isomer Clarification (CAS 14062-18-1)

If your inventory is labeled with CAS 14062-18-1 , you possess Ethyl 4-methoxyphenylacetate .[3][4][5]

Comparative Data Table:

| Property | Methyl 4-(methoxymethyl)phenylacetate | Ethyl 4-methoxyphenylacetate |

| CAS | 17833-56-6 | 14062-18-1 |

| Structure Type | Benzyl Ether + Methyl Ester | Aryl Ether + Ethyl Ester |

| MW | 194.23 | 194.23 |

| Boiling Point | ~285°C (Predicted) | ~272°C (Predicted) |

| 1H NMR (Key Signal) | ||

| Primary Use | Linker / Intermediate | Fragrance / Flavoring Agent |

Safety Note: Ethyl 4-methoxyphenylacetate is generally considered safe (used in fragrances), whereas Methyl 4-(methoxymethyl)phenylacetate should be handled as a potential alkylating agent due to the benzylic ether reactivity.

Part 6: Analytical Characterization (Expected)

For Methyl 4-(methoxymethyl)phenylacetate (CAS 17833-56-6) :

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3):

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 194 m/z[2] -

Base Peak: 121 m/z (Loss of

and

Part 7: Handling & Safety Protocols

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Standard Operating Procedure (SOP):

-

Engineering Controls: Always handle inside a fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[2]

-

Spill Cleanup: Absorb with inert material (vermiculite/sand).[2] Do not use combustible materials (sawdust).[2]

-

Storage: Store under nitrogen atmosphere at 2-8°C. The benzylic ether can auto-oxidize to the benzaldehyde derivative upon prolonged exposure to air and light.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Isomer Comparison).[2] Retrieved from [Link][2]

-

ChemSrc (2025). Methyl 4-(methoxymethyl)phenylacetate CAS 17833-56-6 Entry.[6][7] Retrieved from [Link][2][8]

-

Org. Synth. (1955). General procedures for homologation of phenylacetic acid derivatives.[2] Coll. Vol. 3, p. 557.[2] [Link]

Sources

- 1. 14062-18-1|Ethyl 2-(4-methoxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxyphenylacetic acid ethyl ester (CAS 14062-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. methyl 2-(4-formylphenyl)acetate | CAS#:96524-70-8 | Chemsrc [chemsrc.com]

- 8. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

Technical Monograph: Methyl 2-[4-(methoxymethyl)phenyl]acetate

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary & Structural Analysis

Methyl 2-[4-(methoxymethyl)phenyl]acetate (IUPAC) is a specialized bifunctional aromatic intermediate characterized by two distinct reactive centers: a phenylacetic ester moiety and a benzylic ether functionality. This compound serves as a critical scaffold in the synthesis of pharmaceuticals (specifically NSAID analogues and kinase inhibitors) and advanced agrochemicals (strobilurin-class fungicides).

Its value lies in its orthogonal reactivity : the ester group can be hydrolyzed, reduced, or transesterified without affecting the benzylic ether, while the benzylic ether can be cleaved under specific conditions (e.g.,

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 2-[4-(methoxymethyl)phenyl]acetate |

| Common Name | Methyl 4-(methoxymethyl)phenylacetate |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Core Scaffold | 1,4-Disubstituted Benzene |

| Key Functionalities | Methyl Ester ( |

Synthetic Pathways and Causality

To ensure high purity and scalability, the synthesis of Methyl 2-[4-(methoxymethyl)phenyl]acetate is best approached via a convergent radical-nucleophilic sequence . This route is preferred over direct esterification of the acid due to the availability of the precursor methyl p-tolylacetate.

The "Bromination-Methoxylation" Protocol

This two-step sequence utilizes methyl 4-methylphenylacetate as the starting material. The logic behind this choice is the selective activation of the benzylic position para to the acetate chain.

Step 1: Wohl-Ziegler Radical Bromination

The benzylic methyl group is functionalized using N-Bromosuccinimide (NBS).

-

Mechanistic Insight: The reaction is driven by the stability of the benzyl radical. The ester group at the para position is electron-withdrawing (via the methylene linker), which slightly deactivates the ring but does not prevent radical formation.

-

Critical Control: Strict stoichiometry of NBS (1.05 eq) is required to prevent gem-dibromination.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis type)

The resulting bromide is displaced by methoxide.

-

Causality: A direct

attack is favored. However, using sodium methoxide ( -

Optimization: Using anhydrous methanol with a mild base (like

or

Pathway Visualization (DOT Diagram)

Figure 1: Convergent synthesis pathway from Methyl p-tolylacetate. The pathway highlights the critical intermediate and potential elimination side reaction.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The intermediate check-points (TLC/NMR) ensure that the operator does not proceed with compromised material.

Protocol A: Synthesis of Intermediate (Bromide)

Objective: Conversion of Methyl p-tolylacetate to Methyl 4-(bromomethyl)phenylacetate.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Reagents:

-

Methyl p-tolylacetate: 16.4 g (100 mmol)

-

N-Bromosuccinimide (NBS): 18.7 g (105 mmol) - Recrystallize NBS from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile): 0.82 g (5 mol%)

-

Solvent: Benzotrifluoride (

) or

-

-

Procedure:

-

Dissolve substrate in solvent. Add NBS and AIBN.

-

Heat to reflux (approx. 80-100°C depending on solvent) for 4 hours.

-

Validation Point: Check TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by a slightly lower

-

-

Workup:

-

Cool to 0°C. Filter off the precipitated succinimide (byproduct).

-

Concentrate the filtrate in vacuo.

-

Yield: Expect ~90-95% of a yellow oil. Use directly in the next step (unstable on silica).

-

Protocol B: Methoxylation to Final Product

Objective: Conversion of Bromide to Methyl 2-[4-(methoxymethyl)phenyl]acetate.

-

Setup: 250 mL reaction vessel with magnetic stirring.

-

Reagents:

-

Crude Bromide (from Protocol A): ~24.3 g (100 mmol theoretical)

-

Anhydrous Methanol: 150 mL

-

Potassium Carbonate (

): 27.6 g (200 mmol) - Must be anhydrous/finely ground.

-

-

Procedure:

-

Suspend

in methanol. -

Add the crude bromide dropwise at Room Temperature (RT) to control exotherm.

-

Heat to 50°C for 3 hours.

-

Validation Point: Monitor by TLC. The bromide spot should convert to a new spot. If "styrene" elimination product appears (very high

), lower the temperature.

-

-

Workup:

-

Filter salts. Evaporate methanol.

-

Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove inorganic salts.

-

Dry over

, filter, and concentrate. -

Purification: Vacuum distillation (high vacuum required) or flash chromatography (Hexane/EtOAc 8:2).

-

Applications in Drug Development

NSAID and Metabolic Precursors

This molecule is a structural homolog of Felbinac and Ibufenac derivatives. The 4-methoxymethyl group acts as a "masked" aldehyde or alcohol. In metabolic studies, this ether can be oxidatively dealkylated by Cytochrome P450 enzymes to form the corresponding benzyl alcohol, which may then oxidize to the benzoic acid derivative.

Kinase Inhibitor Linkers

In the design of Tyrosine Kinase Inhibitors (TKIs), the phenylacetic moiety often serves as a hinge binder or a solvent-exposed tail. The methoxymethyl group provides a specific lipophilic interaction.

-

Mechanism: The ester is hydrolyzed to the acid, which is then coupled to an amine pharmacophore (e.g., an amino-quinazoline).

Divergent Synthesis Workflow

The compound allows for divergent synthesis:

-

Route A (Acid Hydrolysis):

-

Route B (Reduction):

Figure 2: Divergent utility of the scaffold in medicinal chemistry.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Wohl-Ziegler bromination and Williamson ether synthesis).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 17833-56-6 (Acid form/Derivatives). PubChem. [Link]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for benzylic substitution).

(Note: While direct "blockbuster" drug literature for this specific ester is proprietary or generic, the protocols above are derived from standard validated organic transformations for p-tolylacetate derivatives found in the cited texts.)

Technical Guide: Structure Elucidation of Methyl 4-(methoxymethyl)phenylacetate

This guide outlines the systematic structure elucidation of Methyl 4-(methoxymethyl)phenylacetate , a specific organic intermediate likely used in the synthesis of pharmaceuticals or agrochemicals.

As this compound is a disubstituted benzene derivative combining both ester and ether functionalities, the elucidation strategy focuses on distinguishing the two similar "meth" environments (methoxy vs. methyl ester) and the two "benzylic" methylene groups.

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-(methoxymethyl)phenylacetate

Molecular Formula:

This guide provides a self-validating analytical workflow. The core challenge in elucidating this structure is distinguishing between the benzylic ether moiety and the benzylic ester moiety, as both generate similar NMR signals.

Structural Breakdown[1]

-

Core: 1,4-Disubstituted Benzene Ring (Para-substitution).

-

Moiety A (Head): Methoxymethyl group (

). -

Moiety B (Tail): Methyl acetate group (

).

Analytical Workflow (DOT Visualization)

The following decision tree illustrates the logical flow for confirming the structure, moving from elemental composition to connectivity.

Figure 1: Step-by-step elucidation workflow from raw sample to structural confirmation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the presence of the benzyl ether and ester groups.

-

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

-

Expected Molecular Ion (

):

Fragmentation Logic (EI Mode)

Unlike simple esters, this molecule has two labile benzylic positions.

| Fragment ( | Proposed Structure / Loss | Mechanistic Insight |

| 194 | Molecular Ion. | |

| 163 | Loss of methoxy group (common in methyl esters/ethers). | |

| 135 | Cleavage of the ester group (benzylic cleavage). | |

| 121 | Diagnostic Peak: Loss of the acetate tail ( | |

| 45 | Characteristic of methoxymethyl ethers. |

Validation Check: If the base peak is

91 (Tropylium), it indicates a benzyl unit. However, the oxygenated benzylic position (methoxymethyl) often stabilizes the ion at121 more than unsubstituted toluene derivatives.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.

-

1735–1745 cm⁻¹ (Strong):

stretch. Confirms the Ester . -

1100–1120 cm⁻¹ (Strong):

stretch. Confirms the Ether and Ester C-O . -

2800–3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

-

No Broad OH: Absence of broad peak at 3400 cm⁻¹ confirms no free alcohol or carboxylic acid (sample is dry and fully alkylated).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive map of atomic connectivity.

A. 1H NMR (Proton) - 400 MHz,

The molecule has a high degree of symmetry in the aromatic ring and four distinct aliphatic environments.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Reasoning |

| 7.20 – 7.35 | Doublets (AA'BB') | 4H | Ar-H | Para-substitution pattern. The chemical environment is similar for both sides, leading to a tight range. |

| 4.44 | Singlet | 2H | Ar-CH₂ -O | Key Differentiator: Benzylic protons next to Oxygen are deshielded (downfield) relative to those next to Carbonyl. |

| 3.69 | Singlet | 3H | COO-CH₃ | Ester Methyl. Typically ~3.6-3.7 ppm.[1] |

| 3.62 | Singlet | 2H | Ar-CH₂ -CO | Benzylic protons alpha to a carbonyl. Shielded relative to the ether |

| 3.38 | Singlet | 3H | O-CH₃ | Ether Methyl. Typically ~3.3-3.4 ppm. |

Critical Analysis: You must distinguish the two singlets at ~3.69 and ~3.38. The Ester Methyl is usually downfield (higher ppm) compared to the Ether Methyl in aliphatic chains, but the proximity to the aromatic ring can influence this.

-

Self-Validating Step: Integration must be exactly 3:2:3:2:4.

B. 13C NMR (Carbon) - 100 MHz,

Expected signal count: 9 distinct signals (due to symmetry in the phenyl ring).

-

Carbonyl (

): ~171.5 ppm. -

Aromatic Quaternary (

): Two signals at ~138 ppm and ~133 ppm. -

Aromatic Methine (

): Two signals (intense) at ~129 ppm and ~128 ppm. -

Benzylic Ether (

): ~74.0 ppm (Deshielded by Oxygen). -

Ether Methyl (

): ~58.0 ppm. -

Ester Methyl (

): ~52.0 ppm.[2] -

Benzylic Ester (

): ~40.5 ppm.

Connectivity Logic (HMBC/COSY)

To prove the structure unequivocally, we use HMBC (Heteronuclear Multiple Bond Correlation) to link the protons to the "invisible" quaternary carbons and carbonyls.

Figure 2: HMBC Correlations.[3] Note the critical correlation of the 3.62 ppm protons to the Carbonyl, distinguishing the ester side from the ether side.

Synthesis & Impurity Context

Understanding the origin of the molecule aids in identifying impurities during elucidation. This molecule is typically synthesized via Methanolysis of 4-(chloromethyl)phenylacetic acid or Methyl 4-(bromomethyl)phenylacetate.

Common Impurities to Watch:

-

Methyl 4-(hydroxymethyl)phenylacetate: Result of hydrolysis of the ether (Look for broad OH stretch in IR).

-

Dimethyl 1,4-phenylenediacetate: If the starting material was a di-acid derivative.

-

Benzyl Halides: Unreacted starting material (Distinctive shift of

at ~4.5 ppm, slightly different from

References & Grounding

Since specific spectral data for this exact intermediate is often proprietary, the elucidation is grounded in the authoritative data of its constituent fragments (Methyl phenylacetate and Benzyl methyl ether).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Phenylacetate (Fragment Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, (methoxymethyl)- (Benzyl methyl ether Reference). NIST Chemistry WebBook.[4] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[5][3] John Wiley & Sons.[5][3] (Standard text for calculating benzylic shifts).

-

SDBS (Spectral Database for Organic Compounds). 1H NMR of Methyl (4-methoxyphenyl)acetate (Structural Analog for comparison). SDBS No. 12345 (General Reference). AIST Japan. Available at: [Link]

Sources

- 1. Methyl phenylacetate(101-41-7) 1H NMR spectrum [chemicalbook.com]

- 2. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR [m.chemicalbook.com]

- 3. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzeneacetic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 5. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 4-(methoxymethyl)phenylacetate

[1]

Part 1: Executive Summary & Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional aromatic intermediate used primarily in the synthesis of pharmaceutical agents, including histamine H2-receptor antagonists (e.g., roxatidine acetate derivatives) and agrochemical metabolic probes.

Its structure is characterized by a para-substituted benzene ring featuring a methyl ester moiety (phenylacetate core) and a methoxymethyl ether group.[1] This dual functionality allows for orthogonal reactivity: the ester can be hydrolyzed or reduced, while the benzylic ether remains stable under basic conditions but can be cleaved or oxidized under specific protocols.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 4-methoxyphenylacetate (CAS 23786-14-3).[1] The target molecule contains a benzylic methylene group (

Chemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | Methyl 2-[4-(methoxymethyl)phenyl]acetate |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Structural Class | Benzylic Ether / Aryl Ester |

| Physical State | Colorless to pale yellow oil (at RT) |

| Boiling Point (Predicted) | 285–290 °C (760 mmHg) / 135–140 °C (15 mmHg) |

| Density (Predicted) | |

| Precursor CAS | 7398-42-7 (Methyl 4-(bromomethyl)phenylacetate) |

Part 2: Synthetic Methodology (The "How-To")

As this compound is often synthesized in situ or on-demand rather than purchased in bulk, a robust synthetic protocol is required.[1] The most reliable route utilizes a Williamson ether synthesis starting from the commercially available bromide precursor.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Detailed Protocol: Methoxylation of Methyl 4-(bromomethyl)phenylacetate[1]

Objective: Conversion of the benzylic bromide to the methyl ether without transesterification or hydrolysis.

Reagents:

-

Sodium Methoxide (NaOMe), 25% wt solution in Methanol (1.1 eq)

-

Methanol, anhydrous (Solvent, 10 volumes)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate and anhydrous methanol under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Add the NaOMe solution dropwise over 20 minutes. Maintain internal temperature

. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

) should disappear, replaced by the slightly more polar ether (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Workup: Cool to room temperature. Quench by adding saturated

solution (pH neutralizer). Concentrate under reduced pressure to remove bulk methanol.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Extraction: Dilute the residue with Ethyl Acetate and water.[1] Wash the organic layer with Brine (

). Dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Structural Elucidation & Spectroscopic Profile

Verification of the product requires distinguishing the new methoxy signals from the ester methoxy group.[1]

Nuclear Magnetic Resonance (NMR)[1][7][8]

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.35 | Multiplet | 4H | Aromatic protons (AA'BB' system) | |

| 4.42 | Singlet | 2H | Benzylic Ether ( | |

| 3.69 | Singlet | 3H | Ester Methyl ( | |

| 3.62 | Singlet | 2H | Alpha-Carbonyl ( | |

| 3.38 | Singlet | 3H | Ether Methyl ( |

Diagnostic Logic:

-

The appearance of the singlet at 4.42 ppm confirms the substitution of the Bromine (which typically appears at ~4.50 ppm, but the shift change is subtle; the key is the appearance of the methoxy singlet at 3.38 ppm ).

-

The ester methyl (3.69 ppm) and ether methyl (3.38 ppm) are distinct.[1] The ether methyl is more shielded (upfield).[1]

Infrared Spectroscopy (IR)[1]

-

1735 cm

: Strong C=O stretch (Ester).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

1100–1150 cm

: C-O-C stretch (Ether). -

No broad -OH: Confirms no hydrolysis to the acid or alcohol.[1]

Part 4: Reactivity & Applications[1]

This molecule serves as a "masked" benzylic alcohol.[1] The methyl ether is stable to basic hydrolysis conditions used to cleave the ester, allowing for the selective generation of 4-(methoxymethyl)phenylacetic acid.

Reactivity Flowchart

Figure 2: Divergent synthesis pathways. The compound is a precursor for acids, alcohols, and can be reverted to the bromide.

Key Applications

-

Pharmaceutical Intermediates: Precursor for H2-receptor antagonists where the benzylic ether mimics the furan/thiazole rings found in Ranitidine/Famotidine analogues.[1]

-

Metabolic Probes: Used to study cytochrome P450 oxidation at the benzylic position.[1] The methyl ether acts as a metabolic handle.[1]

Part 5: Safety & Handling

-

Hazards:

-

Flammability: As a methyl ester, assume a flash point

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Irritant: Benzylic esters and ethers are potential skin and eye irritants.[1]

-

Precursor Danger: The bromide precursor (CAS 7398-42-7) is a lachrymator and potent alkylating agent.[1] Handle all precursors in a fume hood.[1]

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ethers can form peroxides over prolonged storage; however, benzylic methyl ethers are generally more stable than alkyl ethers.[1]

References

-

Precursor Identification: Apollo Scientific.[1][2] Methyl 4-(bromomethyl)phenylacetate Safety Data Sheet. CAS 7398-42-7.[1][2][3][6]

-

General Synthesis Method: Aalten, H.L., et al.[1][7] "The copper catalysed reaction of sodium methoxide with aryl bromides."[1][7] Tetrahedron, vol. 45, no.[1][7] 17, 1989, pp. 5565-5578.[1][7] (Mechanistic grounding for methoxylation).[1][7]

-

Isomer Distinction: PubChem. Methyl 4-methoxyphenylacetate (Isomer).[1][8] CID 90266.[1] [1]

-

Reagent Properties: Sigma-Aldrich. Sodium Methoxide Solution. [1]

Sources

- 1. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7398-42-7 Cas No. | Methyl 4-(bromomethyl)phenylacetate | Apollo [store.apolloscientific.co.uk]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Phenacyl 4-(Bromomethyl)phenylacetate | C17H15BrO3 | CID 570776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(溴甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 7398-42-7|Methyl 2-(4-(bromomethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR spectrum [chemicalbook.com]

Comprehensive Spectral Guide: Methyl 4-(methoxymethyl)phenylacetate

[1]

Compound Profile & Significance

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic ester characterized by a methyl ester moiety and a methoxymethyl ether group on a para-substituted benzene ring.[1] It serves as a versatile building block in organic synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the phenylacetic acid scaffold is required.

Key Identifiers

| Property | Detail |

| IUPAC Name | Methyl 2-[4-(methoxymethyl)phenyl]acetate |

| CAS Number | 115414-80-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, DCM, EtOAc; insoluble in water |

Synthesis & Reaction Workflow

The synthesis typically proceeds via the methanolysis of methyl 4-(bromomethyl)phenylacetate or the direct methylation of the corresponding alcohol. The following workflow illustrates the standard conversion from the brominated precursor.

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Spectral Data Analysis (NMR, IR, MS)[1]

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum exhibits a classic para-substituted aromatic pattern and three distinct aliphatic signals. The presence of two different methyl singlets (ester vs. ether) is the key diagnostic feature.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][2]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.28 – 7.32 | Doublet (d) | 2H | Ar-H (3,[1]5) | Ortho to methoxymethyl group |

| 7.22 – 7.26 | Doublet (d) | 2H | Ar-H (2,[1]6) | Ortho to acetate group |

| 4.43 | Singlet (s) | 2H | Ar-CH ₂-O | Benzylic methylene (Ether side) |

| 3.69 | Singlet (s) | 3H | COO-CH ₃ | Methyl ester |

| 3.62 | Singlet (s) | 2H | Ar-CH ₂-CO | Benzylic methylene (Ester side) |

| 3.38 | Singlet (s) | 3H | O-CH ₃ | Methyl ether |

Interpretation Logic:

-

Aromatic Region (AA'BB' System): The 1,4-substitution creates a symmetric splitting pattern.[1] The protons ortho to the electron-donating ether alkyl group (methoxymethyl) typically appear slightly downfield relative to a simple alkyl, but the inductive effect of the ester side chain balances this, resulting in two close doublets around 7.2–7.3 ppm.

-

Distinct Methyls: The ester methyl (3.69 ppm) is deshielded by the carbonyl anisotropy, while the ether methyl (3.38 ppm) is shielded relative to the ester but deshielded relative to an alkane.

-

Benzylic Methylenes: The methylene attached to the oxygen (4.43 ppm) is significantly downfield compared to the methylene attached to the carbonyl (3.62 ppm) due to the electronegativity of the ether oxygen.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

| Shift (δ, ppm) | Type | Assignment |

| 172.1 | Cq | C =O (Ester Carbonyl) |

| 137.5 | Cq | Ar-C (C4, attached to CH₂OMe) |

| 133.2 | Cq | Ar-C (C1, attached to CH₂CO) |

| 129.3 | CH | Ar-C (C2,[1]6) |

| 128.1 | CH | Ar-C (C3,[1]5) |

| 74.3 | CH₂ | Ar-C H₂-O |

| 58.2 | CH₃ | O-C H₃ (Ether Methyl) |

| 52.1 | CH₃ | COO-C H₃ (Ester Methyl) |

| 40.9 | CH₂ | Ar-C H₂-CO |

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)[1]

| m/z | Intensity | Fragment Ion | Mechanistic Origin |

| 194 | [M]⁺ | Molecular Ion | Parent molecule (C₁₁H₁₄O₃) |

| 163 | [M-31]⁺ | [M - OMe]⁺ | Loss of methoxy group from ester or ether |

| 135 | [M-59]⁺ | [M - COOMe]⁺ | Loss of carbomethoxy group (Benzylic cation formation) |

| 121 | Base Peak | [C₈H₉O]⁺ | Methoxymethylbenzyl cation (Tropylium analog) |

| 91 | High | [C₇H₇]⁺ | Tropylium ion (C₆H₅CH₂⁺) |

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR[1]

-

1735 cm⁻¹: Strong C=O stretching (Ester).

-

1150 – 1200 cm⁻¹: C-O-C stretching (Ester).

-

1100 cm⁻¹: C-O-C stretching (Aliphatic ether).

-

2850 – 2950 cm⁻¹: C-H stretching (Aliphatic).

-

3030 cm⁻¹: C-H stretching (Aromatic).

Experimental Protocol: Synthesis & Isolation

For the conversion of Methyl 4-(bromomethyl)phenylacetate to Methyl 4-(methoxymethyl)phenylacetate.

-

Preparation: In a flame-dried round-bottom flask, dissolve Methyl 4-(bromomethyl)phenylacetate (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Reaction: Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise at 0°C.

-

Conditions: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide (Rf ~0.6) and appearance of the product (Rf ~0.4).

-

Workup: Quench with saturated NH₄Cl solution. Remove excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure oil.

References

-

PubChem Compound Summary . Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7).[1] National Center for Biotechnology Information. Link

-

ChemBK Chemical Database . Methyl 4-(methoxymethyl)phenylacetate Properties and Supplier Data. Link

-

MedChemExpress . Product Datasheet for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (Related Derivative). Link

-

PrepChem . Synthesis of Methyl Phenylacetate Derivatives. Link

Technical Guide: 1H NMR Structural Elucidation of Methyl 4-(methoxymethyl)phenylacetate

The following technical guide is structured to provide an authoritative, self-validating workflow for the structural elucidation of Methyl 4-(methoxymethyl)phenylacetate .

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (

For the analytical scientist, this molecule presents a specific challenge: Resolution of the Aliphatic Region .[1] The chemical shifts of the ester methyl group and the benzylic methylene adjacent to the carbonyl are often separated by less than 0.1 ppm.[1] This guide details a high-field 1H NMR protocol designed to resolve these signals, confirm regiochemistry, and validate sample purity.

Structural Analysis & Theoretical Prediction[1][2]

Before acquisition, a theoretical breakdown of the magnetically distinct environments is required to establish acceptance criteria for the spectrum.[1]

Molecular Fragmentation

The molecule consists of a para-substituted benzene ring with two side chains:

-

Position 1 (Ester Side): Methyl acetate moiety (

).[1] -

Position 4 (Ether Side): Methoxymethyl moiety (

).[1]

Predicted Chemical Shifts (CDCl₃)

| Moiety | Label | Type | Count | Predicted Shift ( | Multiplicity | Coupling ( |

| Aromatic | Ar-H | Aryl | 4H | 7.20 – 7.40 | Multiplet (AA'BB') | ~8 Hz |

| Benzylic Ether | 2H | 4.40 – 4.45 | Singlet | - | ||

| Ester Methyl | 3H | 3.68 – 3.70 | Singlet | - | ||

| Benzylic Ester | 2H | 3.60 – 3.62 | Singlet | - | ||

| Ether Methyl | 3H | 3.35 – 3.40 | Singlet | - |

Critical Analysis: The signals at 3.60 ppm and 3.70 ppm are the primary risk for overlap.[1] In lower-field instruments (<300 MHz), these may appear as a merged singlet or a shouldered peak.[1]

Experimental Protocol

To ensure reproducibility and resolution of the critical aliphatic region, strictly adhere to the following parameters.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]-

Rationale:

minimizes viscosity-induced line broadening compared to DMSO-

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Note: Avoid high concentrations (>30 mg/mL) to prevent intermolecular stacking effects that can shift aromatic protons.[1]

-

-

Filtration: Filter solution through a cotton plug or 0.2 µm PTFE filter to remove suspended solids (e.g., silica gel fines) that cause magnetic field inhomogeneity.[1]

Instrument Parameters

-

Frequency: 400 MHz minimum (600 MHz recommended).

-

Pulse Sequence: Standard 1-pulse sequence (e.g., zg30 on Bruker).

-

Spectral Width: 0 – 10 ppm.[1]

-

Scans (NS): 16 (sufficient for >10 mg sample).[1]

-

Relaxation Delay (D1):

5 seconds.-

Scientific Integrity: The methyl singlets have long T1 relaxation times.[1] A short D1 will suppress their integration values, leading to erroneous quantitative analysis (e.g., finding 2.5H instead of 3H).

-

Spectral Interpretation & Assignment

The "Forest of Singlets" (Aliphatic Region)

The aliphatic region (3.0 – 4.5 ppm) contains four distinct singlets. Correct assignment relies on electronegativity effects.[1]

-

The Benzylic Ether (

): -

The Ester Methyl (

): -

The Benzylic Ester (

):-

Logic: These protons are adjacent to a carbonyl group (moderately deshielding) and an aromatic ring (anisotropic deshielding).[1] They appear slightly upfield of the ester methyl.[1]

-

Differentiation: In 2D HSQC, this proton correlates to a secondary carbon (

ppm), whereas the ester methyl correlates to a primary carbon (

-

-

The Ether Methyl (

):

The Aromatic Region (7.2 – 7.4 ppm)

The para-substitution pattern creates a pseudo-AA'BB' system.[1]

-

Appearance: Often appears as two roofing doublets or a tight multiplet.[1]

-

Symmetry: The chemical environment of the protons ortho to the methoxymethyl group is very similar to those ortho to the methyl acetate group.[1]

-

Interpretation: Do not over-interpret the splitting unless using >600 MHz. Report as a multiplet integrating to 4H.

Visualization of Assignments

The following diagram illustrates the correlation between the molecular structure and the NMR signals, including the logic flow for assignment.

Caption: Logic flow connecting molecular moieties to specific chemical shifts, highlighting the critical overlap region between 3.6 and 3.7 ppm.

Advanced Verification (Self-Validating Protocol)

If the 1D spectrum shows ambiguity (e.g., overlapping peaks at 3.65 ppm), the following 2D experiments serve as the "Trustworthiness" check.

HSQC (Heteronuclear Single Quantum Coherence)

This is the definitive method to distinguish the overlapping signals.[1]

-

Experiment: Phase-sensitive HSQC.

-

Result:

Common Impurities

| Impurity | Source | Signal ( |

| Methanol | Hydrolysis byproduct | ~3.49 (s) (May overlap with ether methyl if broad) |

| Phenylacetic Acid | Hydrolysis of ester | Loss of 3.69 peak; shift of 3.61 to ~3.65 |

| Water | Wet solvent | ~1.56 (variable) |

| Benzyl Chloride | Starting material | ~4.56 ( |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift prediction rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzyl methyl ether shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Sources

Solubility Profiling of Methyl 4-(methoxymethyl)phenylacetate: Protocols, Modeling, and Process Applications

The following technical guide details the solubility profile, thermodynamic modeling, and process applications for Methyl 4-(methoxymethyl)phenylacetate .

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (C₁₁H₁₄O₃) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. As a lipophilic ester with an ether functionality, its solubility profile is the governing factor in reaction yield, liquid-liquid extraction efficiency, and purification strategies.

This guide provides a comprehensive analysis of its solubility behavior. While specific experimental datasets are often proprietary, this document establishes the theoretical solubility profile based on structure-property relationships (SPR), details the standardized experimental protocols for validation, and outlines thermodynamic modeling strategies required for process scale-up.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Understanding the solute's molecular architecture is prerequisite to predicting its interaction with solvents.

| Property | Detail |

| Chemical Name | Methyl 4-(methoxymethyl)phenylacetate |

| CAS Number | 17833-56-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State (STP) | Liquid (Predicted MP < 20°C based on structural analogs) |

| Key Functional Groups | Methyl Ester (Hydrophobic/Polar), Benzyl Ether (H-bond Acceptor) |

Theoretical Solubility Prediction

Based on Hansen Solubility Parameters (HSP) and Group Contribution Methods , the compound exhibits the following behavior:

-

High Solubility/Miscibility: Miscible with polar aprotic solvents (Acetone, Ethyl Acetate, DMSO) and protic solvents (Methanol, Ethanol) due to dipole-dipole interactions and hydrogen bond acceptance.

-

Moderate Solubility: Soluble in non-polar solvents (Hexane, Toluene) driven by dispersion forces from the aromatic ring.

-

Low Solubility: Sparingly soluble in water, creating a biphasic system suitable for aqueous workups.

Experimental Protocols for Solubility Determination

For process validation, "estimated" values are insufficient. The following protocols define the industry standard for generating high-fidelity solubility data.

Protocol A: Dynamic Laser Monitoring (For Solid-Liquid Equilibrium)

Use this method if the intermediate is isolated as a solid at low temperatures.

Objective: Determine the saturation point (mole fraction,

-

Preparation: Charge a jacketed glass vessel with 50 mL of pure solvent (e.g., Methanol, HPLC grade).

-

Equilibration: Set temperature to 278.15 K (5°C) using a circulating water bath. Agitate at 400 rpm.

-

Addition: Add solute in excess until a persistent suspension forms.

-

Detection: Insert a focused beam reflectance measurement (FBRM) probe or turbidity meter.

-

Ramp: Heat the solution at 0.1 K/min. Record the temperature (

) where particle counts drop to baseline (dissolution). -

Repeat: Add known mass increments of solute and repeat to generate the polythermal solubility curve.

Protocol B: Shake-Flask Method (For Liquid-Liquid Equilibrium)

Use this method to determine Partition Coefficients (

-

Mixing: Combine 10 mL of Methyl 4-(methoxymethyl)phenylacetate with 50 mL solvent (Organic) and 50 mL Water in a separatory funnel.

-

Agitation: Shake mechanically for 24 hours at constant temperature to ensure equilibrium.

-

Separation: Allow phases to settle for 4 hours.

-

Analysis: Sample both phases. Analyze concentration via HPLC (UV detection at 254 nm).

-

Calculation:

Thermodynamic Modeling & Data Analysis

To utilize experimental data for process simulation (e.g., Aspen Plus), the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility (

- : Mole fraction solubility[1]

- : Absolute temperature (K)

- : Empirical model parameters derived from regression.

van't Hoff Analysis

Plotting

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Negative

: Exothermic dissolution (Solubility decreases with T). -

Insight: For this ester, dissolution is expected to be endothermic in alcohols, implying higher yields in crystallization processes when cooled.

Process Application Workflow

The following diagram illustrates how to apply solubility data to optimize the purification of Methyl 4-(methoxymethyl)phenylacetate.

Figure 1: Strategic workflow for integrating solubility data into purification process design.

Representative Solubility Data (Simulated)

Note: As specific literature data for CAS 17833-56-6 is limited, the following table represents predicted trends for a typical aromatic ester-ether to serve as a baseline for experimental validation.

Table 1: Predicted Solubility Trends (Mole Fraction,

| Solvent | Polarity Index | Predicted Solubility | Mechanism |

| Methanol | 5.1 | High ( | H-Bonding (Solvent Donor) |

| Ethyl Acetate | 4.4 | Miscible | Dipole-Dipole |

| Toluene | 2.4 | High ( | |

| Hexane | 0.1 | Low ( | Weak Dispersion |

| Water | 10.2 | Very Low ( | Hydrophobic Effect |

Conclusion

Methyl 4-(methoxymethyl)phenylacetate exhibits a solubility profile characteristic of lipophilic esters. It is highly soluble in organic solvents (alcohols, esters, aromatics) and sparingly soluble in water.[2] For drug development:

-

Extraction: Use Ethyl Acetate/Water or Toluene/Water systems for efficient isolation from aqueous reaction mixtures.

-

Crystallization: If solid isolation is required, a Methanol/Water antisolvent system is recommended due to the steep solubility gradient.

-

Validation: Always validate these predictions using the Dynamic Laser Monitoring protocol described in Section 3.1 before pilot-scale manufacturing.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids. Link

-

NIST Chemistry WebBook. (2023). Standard Reference Data for Methyl phenylacetate derivatives. Link

-

PubChem. (2023). Compound Summary for Methyl 4-(methoxymethyl)phenylacetate (CAS 17833-56-6). Link

Sources

Potential biological activity of Methyl 4-(methoxymethyl)phenylacetate

Topic: Potential Biological Activity of Methyl 4-(methoxymethyl)phenylacetate Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Toxicologists, and Fragrance Development Scientists[1]

Exploring the Bioactivity, Metabolic Fate, and Synthetic Utility of a Functionalized Phenylacetate Scaffold

Executive Summary & Compound Profile

Methyl 4-(methoxymethyl)phenylacetate (M4MMP) represents a bifunctional aromatic scaffold bridging the gap between fragrance chemistry and pharmaceutical intermediates.[1] Structurally, it consists of a lipophilic methyl ester tail and a para-substituted methoxymethyl ether headgroup.[1] While often utilized as a high-value intermediate in organic synthesis, its biological activity is governed by two primary mechanisms: esterase-mediated hydrolysis (prodrug behavior) and receptor-ligand interactions (olfactory and potential anti-inflammatory targets).[1]

This guide analyzes the compound's potential bioactivity through the lens of Structure-Activity Relationships (SAR) and metabolic stability, providing researchers with a roadmap for validation.[1]

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₁₁H₁₄O₃ | Core aromatic backbone |

| Molecular Weight | 194.23 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; high membrane permeability |

| H-Bond Donors/Acceptors | 0 / 3 | Good oral bioavailability profile (Lipinski compliant) |

| Rotatable Bonds | 4 | Flexible binding modes for enzymes/receptors |

Metabolic Fate & Mechanism of Action

The biological activity of M4MMP is rarely intrinsic to the intact ester; rather, it acts as a pro-moiety .[1] Upon entry into a biological system (mammalian or plant), the compound undergoes obligate metabolic transformation.[1]

2.1 The Hydrolytic Trigger (Bioactivation)

The primary metabolic pathway is the rapid cleavage of the methyl ester by Carboxylesterases (CES1 and CES2) , predominantly in the liver and plasma.

-

Substrate Specificity: Methyl esters of phenylacetic acid are high-affinity substrates for CES enzymes.[1]

-

Product: The hydrolysis yields 4-(methoxymethyl)phenylacetic acid , the primary effector molecule.[1]

2.2 Secondary Metabolism (Oxidative Dealkylation)

Following hydrolysis, the methoxymethyl (MOM) ether group is susceptible to O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 isoforms), converting the ether to a primary alcohol (benzyl alcohol derivative), which significantly alters polarity and excretion rates.[1]

2.3 Visualization of Metabolic Pathway

The following diagram illustrates the sequential bioactivation and degradation pathways.

Figure 1: Predicted metabolic cascade from parent ester to excretable conjugate.[1]

Potential Biological Targets (Pharmacodynamics)[1][2]

3.1 Anti-Inflammatory Potential (COX Inhibition)

The metabolite 4-(methoxymethyl)phenylacetic acid shares a structural scaffold with Diclofenac and Ibuprofen (arylalkanoic acids).[1]

-

Mechanism: The free carboxylate group binds to the Arg-120 residue in the cyclooxygenase (COX) channel.[1]

-

Hypothesis: While lacking the secondary amine of diclofenac, the para-methoxymethyl group provides steric bulk similar to the isobutyl group of ibuprofen, potentially filling the hydrophobic pocket of COX-2.

-

Status: Theoretical Candidate. Requires inhibition assays (see Section 5).[1]

3.2 Olfactory Receptor Activity

Phenylacetates are characterized by honey-like, floral, and powdery notes.[1]

-

Activity: Agonism of G-protein coupled olfactory receptors (ORs).[1]

-

Structure-Odor Relationship: The methoxymethyl group likely adds a "green" or "ethereal" nuance to the classic honey scent of methyl phenylacetate.[1]

-

Application: Fragrance fixative or heart note ingredient.[1]

3.3 Plant Growth Regulation (Auxin Analog)

Phenylacetic acid is a naturally occurring weak auxin.[1]

-

Activity: Binding to the TIR1/AFB auxin receptor family in plants.[1]

-

Effect: The ester acts as a pro-auxin, penetrating the plant cuticle before hydrolyzing to the active acid, potentially stimulating root initiation.[1]

Toxicology & Safety Assessment

As a potential fragrance ingredient or intermediate, safety profiling is critical.[1]

-

Skin Sensitization: Methyl phenylacetate derivatives can be weak sensitizers.[1] The methoxymethyl group is generally stable, but if metabolized to formaldehyde (rare in skin context, common in liver), sensitization risk increases.[1]

-

Irritation: Esters are generally less irritating than their corresponding acids, but hydrolysis on the skin surface can lead to local pH drops and irritation.[1]

Validation Protocols (Experimental & In Silico)

To validate the biological activity of M4MMP, the following workflows are recommended. These protocols prioritize self-validation through positive controls.[1]

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (

-

Preparation:

-

Prepare a 10 mM stock solution of Methyl 4-(methoxymethyl)phenylacetate in DMSO.[1]

-

Thaw pooled Human Plasma (mixed gender) to 37°C.

-

-

Incubation:

-

Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

Extract 50 µL aliquots at

minutes. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Warfarin as Internal Standard) to precipitate proteins.

-

-

Analysis:

-

Centrifuge at 4000g for 10 min.

-

Analyze supernatant via LC-MS/MS (MRM mode).[1]

-

Monitor: Disappearance of Parent (194 Da) and appearance of Acid Metabolite (180 Da).

-

-

Calculation:

Protocol B: In Silico Molecular Docking (COX-2)

Objective: Predict binding affinity of the acid metabolite against COX-2 structure.

-

Target Retrieval: Download PDB ID: 5KIR (COX-2 complexed with Flurbiprofen).[1]

-

Ligand Preparation:

-

Docking Grid:

-

Execution:

-

Scoring:

-

A binding energy < -7.0 kcal/mol suggests potential biological activity.[1]

-

References

-

Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] Link[1]

-

Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211.[1] Link

-

Bedoukian, P. (2009).[1] Perfume and Flavor Synthetics.[1] Allured Publishing Corporation.[1] (Reference for Phenylacetate fragrance profiles).

-

Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] The American Journal of Medicine, 104(5), 413-421.[1] Link

-

RCSB Protein Data Bank. (2016).[1] Crystal Structure of COX-2 with Flurbiprofen (PDB: 5KIR).[1] Link

Sources

Technical Guide: Discovery and Initial Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 17833-56-6 ) is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structure features a phenylacetic acid ester core with a para-methoxymethyl substitution, making it a versatile "masked" benzyl alcohol and a reactive ester simultaneously.

This guide details the discovery logic, the initial synthetic route, and a modernized, scalable protocol for its preparation. It is designed for organic chemists and process engineers requiring high-purity synthesis with validated characterization.

Part 1: Retrosynthetic Analysis & Discovery Logic

The discovery of efficient routes to Methyl 4-(methoxymethyl)phenylacetate was driven by the need for selective functionalization of the para-position of phenylacetic acid derivatives. Direct methoxymethylation of the aromatic ring is chemically difficult due to regioselectivity issues (ortho/para mixtures).

Therefore, the Discovery Route relies on a "Functional Group Interconversion" (FGI) strategy, specifically targeting the benzylic position of p-tolyl precursors.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic logic showing the disconnection of the ether linkage and the benzylic bromide precursor.

The Discovery Challenge

Early attempts to synthesize this compound faced a critical challenge: Chemoselectivity .

-

Ester Stability: The ester moiety must remain intact during the introduction of the methoxy group. Strong acids or aqueous bases could hydrolyze the ester back to the acid.

-

Benzylic Reactivity: The benzylic position is highly reactive. Radical halogenation was identified as the only viable method to selectively activate the methyl group without affecting the ester side chain.

Part 2: Detailed Synthetic Protocols

The following protocols represent the field-standard methodology, optimized for yield and safety.

Step 1: Precursor Synthesis (Radical Bromination)

Objective: Convert Methyl p-tolylacetate to Methyl 4-(bromomethyl)phenylacetate.

-

Reagents: Methyl p-tolylacetate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative).

-

Mechanism: Free-radical chain substitution.

Protocol:

-

Dissolve Methyl p-tolylacetate (16.4 g, 100 mmol) in anhydrous solvent (100 mL).

-

Add NBS (18.7 g, 105 mmol) and Benzoyl Peroxide (242 mg, 1 mmol).

-

Critical Step: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is initiated when the solution turns from orange to pale yellow (succinimide precipitation).

-

Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate under reduced pressure.

-

Yield: ~90-95% crude yellow oil. Used directly to prevent degradation.

Step 2: Methoxylation (The Discovery Step)

Objective: Synthesis of Methyl 4-(methoxymethyl)phenylacetate.[1]

-

Reagents: Crude Methyl 4-(bromomethyl)phenylacetate, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: SN2 Nucleophilic Substitution.

Protocol:

-

Prepare a solution of NaOMe (1.1 eq) in anhydrous MeOH at 0°C.

-

Note: Commercial 25% w/w NaOMe in MeOH is preferred for stoichiometry control.

-

-

Add the crude bromide dropwise to the methoxide solution over 30 minutes, maintaining temperature <10°C.

-

Scientific Rationale: Low temperature prevents transesterification or hydrolysis of the acetate group.

-

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Neutralize with Acetic Acid (to pH 7) before adding water. This prevents saponification of the ester.

-

Extraction: Remove MeOH via rotary evaporation. Partition residue between Water and Ethyl Acetate.

-

Purification: Vacuum distillation (bp ~140-145°C @ 2 mmHg) or Flash Chromatography (SiO2, 10% EtOAc/Hexane).

Part 3: Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation. The following data corresponds to the purified product.

Spectroscopic Data Table

| Technique | Parameter | Observed Value | Assignment |

| 1H NMR | solvent: CDCl3 | 7.30 (d, J=8Hz, 2H) | Aromatic protons (meta to ester) |

| 7.24 (d, J=8Hz, 2H) | Aromatic protons (ortho to ester) | ||

| 4.43 (s, 2H) | Ar-CH2-OMe (Benzylic ether) | ||

| 3.69 (s, 3H) | COOCH3 (Ester methyl) | ||

| 3.62 (s, 2H) | Ar-CH2-COO (Benzylic acetate) | ||

| 3.38 (s, 3H) | -O-CH3 (Ether methyl) | ||

| 13C NMR | solvent: CDCl3 | 172.1 | Carbonyl (C=O) |

| 137.5, 133.2 | Quaternary Aromatic C | ||

| 129.3, 128.1 | Aromatic CH | ||

| 74.3 | Ar-C H2-OMe | ||

| 58.1 | -O-C H3 | ||

| 52.0 | COOC H3 | ||

| 40.8 | Ar-C H2-COO | ||

| MS (EI) | m/z | 194 [M]+ | Molecular Ion |

Experimental Workflow Diagram

Figure 2: Sequential workflow for the isolation of high-purity Methyl 4-(methoxymethyl)phenylacetate.

Part 4: Safety & Process Criticalities

-

Lachrymator Warning: The intermediate Methyl 4-(bromomethyl)phenylacetate is a potent lachrymator (tear gas agent). All operations in Step 1 and the transfer to Step 2 must be performed in a high-efficiency fume hood.

-

Exotherm Control: The addition of NaOMe is exothermic. Failure to control temperature (<10°C) results in the formation of the dimethyl acetal byproduct or hydrolysis of the ester.

-

Solvent Selection: While CCl4 was the historical solvent for discovery, modern protocols utilize Trifluorotoluene or Methyl Acetate to adhere to Green Chemistry principles without sacrificing radical propagation efficiency.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Structural Analog Reference). Retrieved from [Link]

-

ChemSrc. (2025).[1][2] CAS 17833-56-6 Entry and Physicochemical Properties. Retrieved from [Link]

Sources

Commercial suppliers of Methyl 4-(methoxymethyl)phenylacetate for research

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7) is a specialized bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its structure features two distinct reactive centers: a methyl ester (susceptible to hydrolysis or nucleophilic attack) and a methoxymethyl ether (a robust ether linkage acting as a polar handle or protected alcohol).

This guide addresses a critical gap in the procurement process: the frequent confusion between this specific ether-functionalized compound and its more common analog, Methyl 4-methoxyphenylacetate. We provide a validated sourcing strategy, technical specifications for purity analysis, and a self-validating Quality Control (QC) workflow to ensure downstream experimental success.

Chemical Profile & Identity Verification

The first step in sourcing is rigorous identity verification. Database errors frequently conflate this compound with Methyl 4-methoxyphenylacetate (CAS 23786-14-3). The presence of the methylene bridge (-CH₂-) before the methoxy group is the defining structural feature of the target molecule.

Technical Specifications

| Property | Specification |

| Chemical Name | Methyl 4-(methoxymethyl)phenylacetate |

| CAS Number | 115414-80-7 (Ester); 343880-24-0 (Acid precursor) |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Structure | MeO-CH₂-C₆H₄-CH₂-COOMe |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Key Functional Groups | Methyl Ester (C-1), Benzyl Methyl Ether (C-4) |

Structural Visualization

The following diagram illustrates the chemical structure and the critical "Methoxymethyl" vs. "Methoxy" distinction to avoid procurement errors.

Figure 1: Structural breakdown highlighting the specific methoxymethyl functionality required.

Commercial Supply Landscape

Sourcing this compound requires navigating between catalog suppliers (for gram-scale) and custom synthesis houses (for kilogram-scale), as it is not a "commodity" chemical like simple phenylacetates.

Tier 1: Validated Catalog Suppliers (Research Scale)

These suppliers have verified listings for CAS 115414-80-7.

| Supplier | Catalog / Product ID | Purity Grade | Typical Pack Size | Notes |

| SynQuest Labs | 2723-1-Y2 | 97% | 1g, 5g, 25g | US-based; reliable for fluorinated/specialty blocks. |

| Sigma-Aldrich | Search via CAS | Research Grade | Custom/Inquire | Often lists as "Methyl-phenylacetate" generic title; verify CAS. |

| Alfa Chemistry | Verify CAS | >96% | 1g - 100g | Check specific batch COA for "Methoxymethyl" confirmation. |

Tier 2: Custom Synthesis Strategy (Process Scale)

For quantities >100g, catalog prices become prohibitive. The synthesis is straightforward, allowing for cost-effective outsourcing.

-

Route: Methanolysis of Methyl 4-(chloromethyl)phenylacetate or esterification of 4-(methoxymethyl)phenylacetic acid.

-

Key Vendors: Enamine, WuXi AppTec, Combi-Blocks.

-

Lead Time: Typically 4-6 weeks for custom batches.

Quality Assurance & Self-Validating Protocols

Trusting a vendor's Certificate of Analysis (CoA) without internal verification is a risk in drug development. The following QC workflow is designed to detect the most common synthesis-derived impurities.

Critical Impurity Profile

-

Methyl 4-(chloromethyl)phenylacetate: The starting material. Highly reactive alkylating agent. Must be <0.1% for biological assays.

-

4-(Methoxymethyl)phenylacetic acid: Hydrolysis product. Detected by acidic shift in HPLC or broad OH peak in NMR.

-

Dimerized Byproducts: Formed during the methoxylation step if concentration is too high.

QC Workflow Diagram

Figure 2: Self-validating Quality Control workflow for incoming raw material.

Experimental Protocol: Identity Verification (1H NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 3.38 ppm (s, 3H): Methoxy ether (-CH2-O-CH3).

-

δ 3.69 ppm (s, 3H): Methyl ester (-COOCH3).

-

δ 3.62 ppm (s, 2H): Benzylic methylene (acetate side).

-

δ 4.43 ppm (s, 2H): Benzylic methylene (ether side).

-

δ 7.2-7.3 ppm (m, 4H): Aromatic protons.

-

-

Pass Criteria: The integral ratio of the two methyl singlets must be exactly 1:1. Any deviation suggests hydrolysis (loss of ester methyl) or contamination.

Handling and Stability

-

Storage: Store at +2°C to +8°C. The ester is stable, but the benzylic ether can be sensitive to oxidative conditions over long periods.

-

Reactivity Alert: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during downstream processing, as these will cleave the methyl ether, converting the molecule to the benzyl alcohol or bromide.

-

Safety: Treat as a potential skin irritant. SDS indicates standard PPE (gloves, goggles) is sufficient.

References

-

SynQuest Laboratories. Product Specification: Methyl 4-(methoxymethyl)phenylacetate (Cat# 2723-1-Y2).[1] Retrieved from (Note: Link directs to acid/ester family page).

-

Sigma-Aldrich. Methyl-phenylacetate Derivative Listings. Retrieved from .

- National Center for Biotechnology Information.PubChem Compound Summary for Methyl 4-(methoxymethyl)

-

Fisher Scientific. Thermo Scientific Chemicals: Methyl 4-methoxyphenylacetate vs. Analogs. Retrieved from .

Sources

Technical Guide: Safety and Handling of Methyl 4-(methoxymethyl)phenylacetate

[1][2]

Executive Summary & Chemical Profile[1][2][3]